molecular formula C12H12Cl2N2S B2716262 4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole CAS No. 252725-58-9

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole

Cat. No.: B2716262
CAS No.: 252725-58-9
M. Wt: 287.2
InChI Key: ZNHKZFSEGDXXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with chlorine atoms at the 4 and 6 positions and a piperidine ring at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with piperidine and a chlorinating agent. One common method includes the following steps:

    Formation of Benzothiazole Core: 2-aminothiophenol reacts with carbon disulfide and a base to form the benzothiazole ring.

    Chlorination: The benzothiazole derivative is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 6 positions.

    Piperidine Substitution: Finally, the chlorinated benzothiazole reacts with piperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substituted Benzothiazoles: Products with various functional groups replacing the chlorine atoms.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the benzothiazole ring.

Scientific Research Applications

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-piperazin-1-yl-1,3-benzothiazole
  • 4,6-Dichloro-2-morpholin-1-yl-1,3-benzothiazole
  • 4,6-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole

Uniqueness

4,6-Dichloro-2-piperidin-1-yl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities.

Properties

IUPAC Name

4,6-dichloro-2-piperidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2S/c13-8-6-9(14)11-10(7-8)17-12(15-11)16-4-2-1-3-5-16/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHKZFSEGDXXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.